Compound Description: ML380 is a potent and novel positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5). [] It exhibits modest blood-brain barrier penetration, making it a promising candidate for further development as a therapeutic agent for central nervous system disorders. []
Compound Description: This compound is a derivative of 1H-indazole with a chlorine atom at the 3-position, a methyl group at the 1-position, and a 4-methylbenzenesulfonamide substituent at the 5-position. [] The crystal structure of this compound revealed two distinct conformations, highlighting the conformational flexibility of the indazole ring system. []
Compound Description: This compound features a 1-methyl-1H-indazol-5-yl moiety linked to a 4-methoxybenzenesulfonamide group. [] The crystal structure of this compound revealed the spatial arrangement of the molecule, indicating the influence of the substituents on the overall conformation. []
Compound Description: This compound is characterized by a 1-allyl-3-chloro-1H-indazol-5-yl core with a 4-methylbenzenesulfonamide group attached to the 5-position. [] Crystallographic analysis revealed a near-planar indazole system positioned perpendicular to the allyl chain. [] This molecule engages in intermolecular hydrogen bonding, influencing its packing within the crystal lattice. []
Compound Description: This compound features a 1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl core structure, with a 4-methoxybenzenesulfonamide group at the 5-position. [] The crystal structure reveals that the benzene and indazole rings are not coplanar, and the allyl and ethoxy groups adopt specific orientations relative to the indazole ring. [] The molecule forms intermolecular hydrogen bonds, contributing to the overall crystal packing. []
Compound Description: This compound consists of a 1-methyl-1H-indazol-5-yl group connected to a 4-methylbenzenesulfonamide moiety. [] The crystal structure reveals a nearly planar fused ring system, with the benzene ring of the 4-methylbenzenesulfonamide group oriented at a specific dihedral angle. [] This compound forms a two-dimensional network in its crystal structure due to N—H⋯N hydrogen bonds and C—H⋯O contacts. []
Compound Description: This molecule features a 1-allyl-1H-indazol-5-yl unit linked to a 4-methylbenzenesulfonamide group. [] The crystal structure reveals two distinct conformations of the molecule within the asymmetric unit. [] Notably, the dihedral angles between the indazole ring and the allyl and 4-methylbenzenesulfonamide groups differ between the two conformations. [] The molecules are interconnected through a network of N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, influencing the crystal packing. []
Compound Description: ABT-102 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [] It exhibits efficacy in preclinical pain models, suggesting potential as a novel analgesic agent. []
Compound Description: This compound is a mutual prodrug of cephazolin, a first-generation cephalosporin antibiotic, and benzydamine, a nonsteroidal anti-inflammatory drug (NSAID). [] The crystal structure reveals intricate interactions between the cationic benzydamine moiety and the anionic cephazolin moiety, stabilized by hydrogen bonds and other intermolecular forces. []
Compound Description: These compounds represent a series of novel indazole derivatives synthesized and evaluated for their antifungal, antibacterial, anticancer, and antioxidant activities. []
Compound Description: This is a novel indazole derivative synthesized and characterized for its potential antiproliferative activity against cancer cell lines. []
Series of 4,5‐dihydro‐1H‐indazoles
Compound Description: This refers to a group of 4,5-dihydro-1H-indazole derivatives synthesized and assessed for their antibacterial activity against various bacterial strains. []
Compound Description: This compound is a potential drug candidate analyzed for its interaction with the ST2 receptor, a protein involved in inflammatory responses and identified as a potential target for chronic obstructive pulmonary disease (COPD). []
Compound Description: This molecule is a cholecystokinin-1 receptor (CCK(1)-R) agonist. It is a nonpeptidic agonist, in contrast to the native ligand cholecystokinin (CCK) which is a peptide hormone. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sordarin is an inhibitor of fungal protein synthesis originally isolated from S. araneosa. It binds to elongation factor 2 (EF-2) in the presence of ribosomes and inhibits the uncoupled GTPase activity of equimolar mixtures of EF-2 and ribosomes from C. albicans (IC50 = 0.1 μM). Sordarin inhibits protein synthesis in cell-free lysates of C. albicans, C. glabrata, and C. neoformans (IC50s = 0.01, 0.2, and 0.06 μg/ml, respectively) but not in rabbit reticulocytes (IC50 = >100 μg/ml). It inhibits the growth of C. albicans (MIC = 8 μg/ml) but not C. glabrata or C. neoformans (MICs = >125 μg/ml).